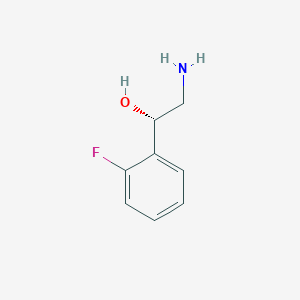
Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- is an organic compound with a complex structure that includes a benzene ring, a methanol group, an aminomethyl group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- typically involves multi-step organic reactions. One common method includes the fluorination of benzenemethanol derivatives followed by the introduction of the aminomethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions
Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to remove the fluorine atom or modify the aminomethyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler amines or alcohols.
科学的研究の応用
Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the aminomethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new drugs.
類似化合物との比較
Similar Compounds
- Benzenemethanol, alpha-(1-aminoethyl)-
- Benzenemethanol, alpha-methyl-
- Benzenemethanol, alpha,alpha-dimethyl-
Uniqueness
Benzenemethanol, alpha-(aminomethyl)-2-fluoro-, (alphas)- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can increase the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
特性
分子式 |
C8H10FNO |
|---|---|
分子量 |
155.17 g/mol |
IUPAC名 |
(1S)-2-amino-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 |
InChIキー |
MFGOFGRYDNHJTA-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@@H](CN)O)F |
正規SMILES |
C1=CC=C(C(=C1)C(CN)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


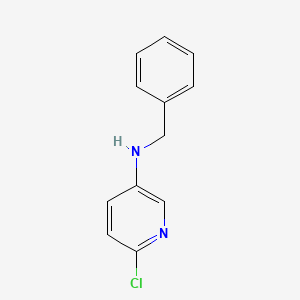
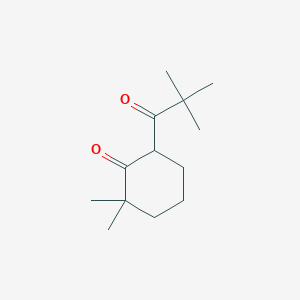
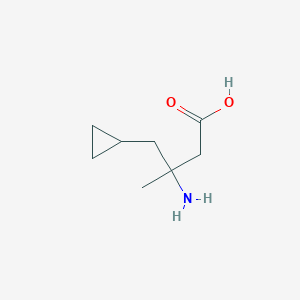
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
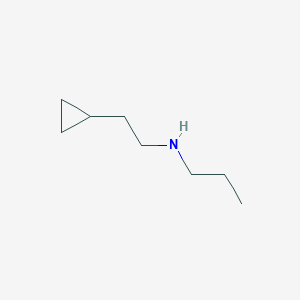
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
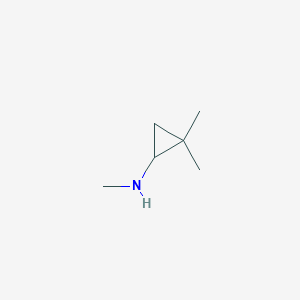
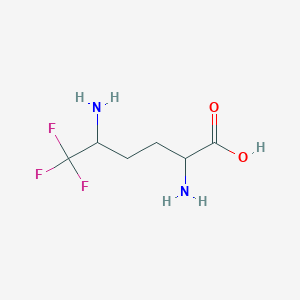
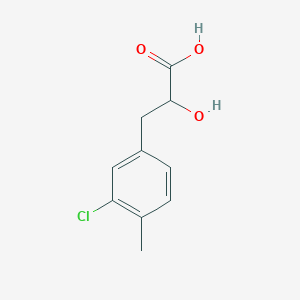
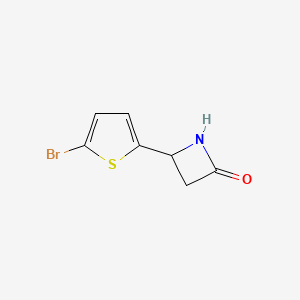
![(2-Methylbutan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15273825.png)
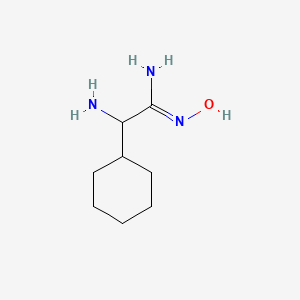
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
